molecular formula C22H25ClN4O4 B193447 4-Defluoro-4-hydroxy Gefitinib CAS No. 847949-50-2

4-Defluoro-4-hydroxy Gefitinib

カタログ番号: B193447
CAS番号: 847949-50-2
分子量: 444.9 g/mol
InChIキー: IQWXTDMHBQBADK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Defluoro-4-hydroxy Gefitinib is a metabolite of Gefitinib, a selective epidermal growth factor receptor (EGFR) inhibitor. Gefitinib is clinically used for the treatment of non-small cell lung cancer. The compound this compound is known for its unique properties, including its ability to emit light and its presence in certain natural products like Aquilaria sinensis .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Defluoro-4-hydroxy Gefitinib involves the bioactivation of Gefitinib through Phase I hepatic metabolism, primarily by cytochromes CYP3A4 and CYP2D6 . This process results in the formation of chemically reactive metabolites, including this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general process involves the selective demethylation and subsequent hydroxylation of Gefitinib. The compound is then purified through standard chromatographic techniques .

化学反応の分析

Metabolic Formation via Phase I Reactions

DF-GFT is primarily formed through hepatic Phase I metabolism of Gefitinib, involving two key enzymatic reactions:

  • Oxidative Defluorination : Removal of the fluorine atom at position 4 of the quinazoline ring.

  • Hydroxylation : Introduction of a hydroxyl group at the defluorinated position.

These reactions are catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6 , under physiological conditions (pH 7.4, 37°C) .

Metabolic Pathway Enzymes Involved Reaction Type Key Functional Group Modification
Oxidative defluorinationCYP3A4, CYP2D6OxidationC-F bond cleavage → C-OH formation
HydroxylationCYP3A4Electrophilic additionIntroduction of hydroxyl group at position 4

Post-Metabolic Chemical Reactions

DF-GFT undergoes further reactivity due to its hydroxylated quinazoline structure:

Oxidation Reactions

  • The hydroxyl group at position 4 can oxidize to form a ketone under strong oxidizing agents (e.g., KMnO₄ or CrO₃), though this pathway is not pharmacologically significant .

  • Experimental Conditions : Reactions typically occur in acidic environments (pH < 3) with elevated temperatures (50–80°C) .

Substitution Reactions

  • Esterification : The hydroxyl group reacts with acetyl chloride or acetic anhydride to form acetate derivatives.

  • Sulfonation : Reacts with sulfonic acids (e.g., methanesulfonic acid) to produce sulfonate esters, as observed in regioselective demethylation studies of related quinazolines .

Photochemical Stability

Despite enhanced UV absorption compared to Gefitinib, DF-GFT shows no phototoxic activity in neutral red uptake (NRU) assays (photoirritation factor ≈ 1) . This indicates stability under UV light without generating reactive oxygen species (ROS).

Synthetic and Industrial Relevance

While DF-GFT is primarily a metabolite, its synthetic analogs have been explored for improved pharmacokinetic properties:

Key Synthetic Routes

  • Regioselective Demethylation :

    • Uses methanesulfonic acid to selectively demethylate Gefitinib intermediates, forming hydroxylated derivatives .

    • Energy Profile : Transition states (TS) during demethylation show energy barriers of -78.4 kcal/mol (INT-II → INT-III) .

  • Williamson Ether Synthesis :

    • Alkylation of hydroxyl groups with propyl bromide derivatives under basic conditions (e.g., K₂CO₃) .

Comparative Reactivity with Gefitinib

Property 4-Defluoro-4-hydroxy Gefitinib Gefitinib
Fluorine substitutionHydroxyl group at position 4Fluorine at position 4
Photochemical reactivityNon-phototoxic (PIF ≈ 1)Phototoxic (PIF > 2)
Metabolic stabilityStable end-productUndergoes further oxidation
SolubilityHigher polarity due to -OH groupLower aqueous solubility

Major Reaction Products

  • Acetylated Derivative : Forms via esterification with acetic anhydride.

  • Sulfonate Ester : Generated through reaction with methanesulfonic acid .

  • Ketone Derivative : Theoretical product of hydroxyl group oxidation, not observed in vivo .

科学的研究の応用

4-Defluoro-4-hydroxy Gefitinib has shown promise in various fields of scientific research:

作用機序

4-Defluoro-4-hydroxy Gefitinib exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the downstream signaling cascades, resulting in the inhibition of malignant cell proliferation. The compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing its activation and subsequent signaling .

類似化合物との比較

Similar Compounds

Uniqueness

4-Defluoro-4-hydroxy Gefitinib is unique due to its non-phototoxic nature compared to other Gefitinib metabolites. It has a photoirritation factor close to 1, making it less likely to cause photosensitivity disorders .

生物活性

4-Defluoro-4-hydroxy gefitinib (DF-GFT) is a metabolite of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of DF-GFT is crucial as it may contribute to the therapeutic efficacy and safety profile of gefitinib. This article reviews the biological activity of DF-GFT, including its mechanisms of action, phototoxicity, and comparative efficacy with other gefitinib derivatives.

DF-GFT, like its parent compound gefitinib, functions as a selective inhibitor of EGFR. The inhibition of EGFR leads to the disruption of downstream signaling pathways involved in cell proliferation and survival. The binding affinity and inhibitory potency of DF-GFT against various EGFR mutants have been assessed in several studies.

Key Findings:

  • Binding Affinity : DF-GFT retains significant binding affinity to both wild-type and mutant forms of EGFR, although its potency may vary compared to gefitinib .
  • Signal Transduction : By inhibiting EGFR, DF-GFT disrupts pathways such as the MAPK and PI3K/AKT pathways, which are critical for tumor growth and survival.

Phototoxicity Assessment

Research has demonstrated that DF-GFT exhibits unique phototoxic properties compared to other metabolites. A study evaluated the phototoxicity of various gefitinib metabolites using the neutral red uptake (NRU) phototoxicity test.

Phototoxicity Results:

  • DF-GFT : Considered non-phototoxic with a photoirritation factor (PIF) close to 1, indicating minimal risk for photo-induced toxicity .
  • Comparative Metabolites :
    • O-Demethyl gefitinib (DMT-GFT) : Exhibited significant photogenotoxic potential, with DNA damage that was not effectively repaired by cells post-exposure.
    • O-Demorpholinopropyl gefitinib (DMOR-GFT) : Displayed high levels of phototoxicity, significantly more than both gefitinib and DF-GFT .

Efficacy Against Cancer Cell Lines

DF-GFT's anticancer activity has been evaluated against various lung cancer cell lines. In vitro studies have shown that DF-GFT can induce apoptosis in cancer cells through multiple mechanisms.

Table 1: IC50 Values for DF-GFT and Other Derivatives

CompoundCell LineIC50 (µM)
This compoundNCI-H129914.62 ± 0.90
O-Demethyl GefitinibNCI-H143720.56 ± 2.45
DMOR-GFTA5493.86 ± 0.38

Note: Lower IC50 values indicate higher potency against cancer cells.

Case Studies

  • Clinical Relevance : In clinical settings, patients treated with gefitinib have shown variable responses attributed to genetic polymorphisms affecting drug metabolism. The role of DF-GFT as a metabolite may influence these outcomes by providing alternative pathways for therapeutic efficacy .
  • Combination Therapies : Studies have suggested that combining DF-GFT with other chemotherapeutic agents could enhance anti-tumor activity while mitigating side effects associated with traditional therapies. This approach is particularly relevant in overcoming resistance seen with first-generation EGFR inhibitors .

特性

IUPAC Name

2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWXTDMHBQBADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458189
Record name AGN-PC-071U1N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847949-50-2
Record name 2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847949-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name M-387783
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-071U1N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-387783
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4EV2Y7TJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Defluoro-4-hydroxy Gefitinib
Reactant of Route 2
Reactant of Route 2
4-Defluoro-4-hydroxy Gefitinib
Reactant of Route 3
Reactant of Route 3
4-Defluoro-4-hydroxy Gefitinib
Reactant of Route 4
Reactant of Route 4
4-Defluoro-4-hydroxy Gefitinib
Reactant of Route 5
Reactant of Route 5
4-Defluoro-4-hydroxy Gefitinib
Reactant of Route 6
4-Defluoro-4-hydroxy Gefitinib
Customer
Q & A

Q1: Gefitinib, a widely used cancer drug, can be metabolized into different forms within the body. How does the phototoxicity of 4-Defluoro-4-hydroxy Gefitinib compare to Gefitinib and its other metabolites?

A1: Research indicates that this compound demonstrates a favorable phototoxicity profile compared to Gefitinib and some of its other metabolites. Specifically, it was found to be non-phototoxic to cells in a neutral red uptake (NRU) phototoxicity test. [] This is in contrast to Gefitinib itself and the metabolite O-Demorpholinopropyl Gefitinib, both of which displayed phototoxic potential. Interestingly, another metabolite, O-Demethyl Gefitinib, showed less phototoxicity than the parent drug Gefitinib. [] This highlights the diverse effects that metabolic transformations can have on a drug's properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。